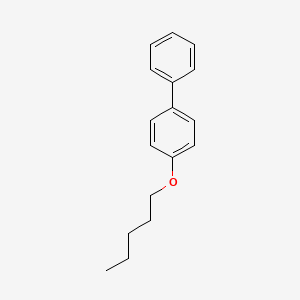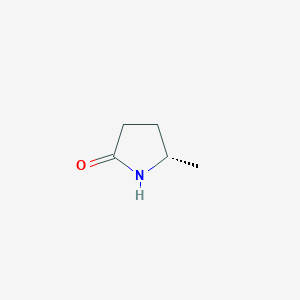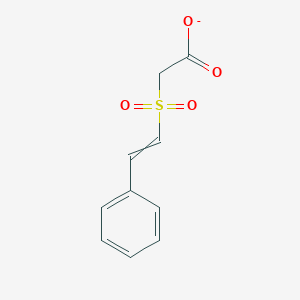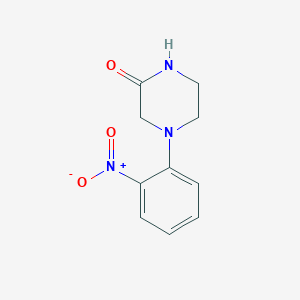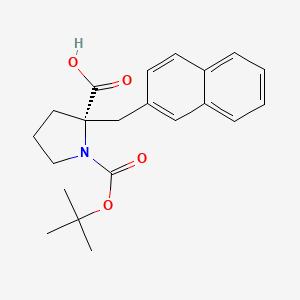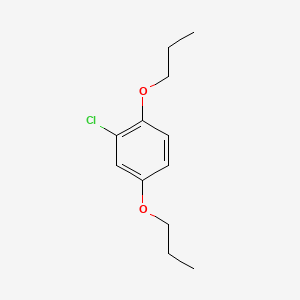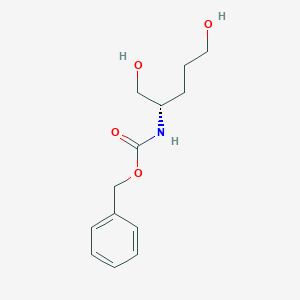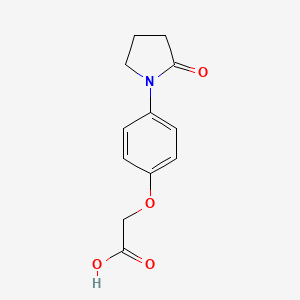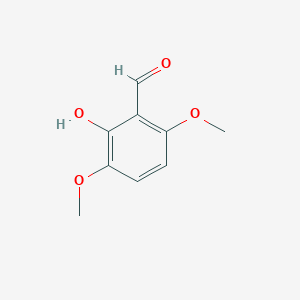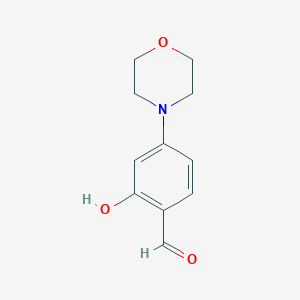
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a chemical compound with the empirical formula C11H13NO312. It has a molecular weight of 207.2312. The compound is solid in form12.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.Molecular Structure Analysis
The SMILES string of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is OC1=CC(N2CCOCC2)=CC=C1C=O12. The InChI string is 1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H212.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.Physical And Chemical Properties Analysis
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a solid compound12. Its empirical formula is C11H13NO312, and it has a molecular weight of 207.2312.Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Morpholine derivatives are often used as building blocks in the synthesis of more complex molecules . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- They are also used in the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions .
-
Medicinal Chemistry
-
Agriculture
-
Industrial Applications
-
Chemistry of Heterocyclic Compounds
- Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
-
Production of Rubber Chemicals
-
Optical Brighteners
-
Corrosion Inhibitors
-
pH Adjustment
-
Synthesis of New Morpholine Derivatives
Safety And Hazards
Zukünftige Richtungen
I’m sorry, but I couldn’t find specific information on the future directions of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.
Eigenschaften
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
CAS RN |
70362-07-1 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)
![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)

